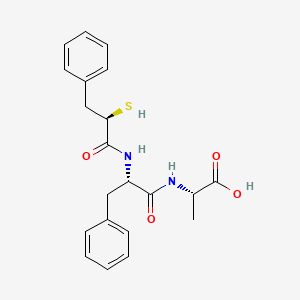

N-(3-Phenyl-2-sulfanylpropanoyl)phenylalanylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

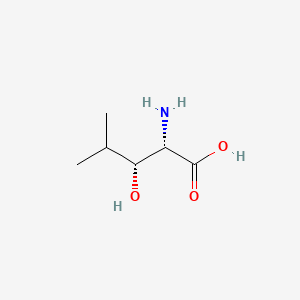

Diese Verbindungen enthalten eine Sequenz aus genau zwei Alpha-Aminosäuren, die durch eine Peptidbindung verbunden sind . Die chemische Formel für N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanin lautet C21H24N2O4S und das Molekulargewicht beträgt etwa 400,491 Da .

Herstellungsmethoden

Die Synthese von N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanin beinhaltet die Kupplung von 3-Phenyl-2-Sulfanylpropansäure mit Phenylalanylalanin. Die Reaktion erfordert typischerweise die Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS), um die Bildung der Peptidbindung zu erleichtern. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse der Zwischenprodukte zu verhindern .

Chemische Reaktionsanalyse

N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Sulfanylgruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Die Carbonylgruppen in der Peptidbindung können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu Alkoholen reduziert werden.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise würde die Oxidation der Sulfanylgruppe zu Sulfoxiden oder Sulfonen führen, während die Reduktion der Carbonylgruppen zu Alkoholen führen würde.

Vorbereitungsmethoden

The synthesis of N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanine involves the coupling of 3-phenyl-2-sulfanylpropanoic acid with phenylalanylalanine. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Analyse Chemischer Reaktionen

N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanine can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups in the peptide bond can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Wissenschaftliche Forschungsanwendungen

N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung für die Untersuchung der Peptidbindungsbildung und -spaltung sowie für die Untersuchung der Reaktivität von Sulfanylgruppen in Peptiden verwendet.

Biologie: Die Verbindung wird in Studien zu Enzym-Substrat-Interaktionen verwendet, insbesondere zu solchen, die Proteasen betreffen, die Peptidbindungen spalten.

Wirkmechanismus

Der Wirkmechanismus von N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen. Beispielsweise kann es als Inhibitor von Neprilysin wirken, einem Enzym, das Amyloid-beta-Peptide abbaut. Durch die Hemmung von Neprilysin kann die Verbindung die Spiegel von Amyloid-beta-Peptiden erhöhen, die an der Pathologie der Alzheimer-Krankheit beteiligt sind . Die molekularen Pfade, die an diesem Mechanismus beteiligt sind, umfassen die Bindung der Verbindung an die aktive Stelle des Enzyms, wodurch der Zugang des Substrats und die anschließende Peptidspaltung verhindert werden.

Wirkmechanismus

The mechanism of action of N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanine involves its interaction with specific molecular targets, such as enzymes. For example, it can act as an inhibitor of neprilysin, an enzyme that degrades amyloid-beta peptides. By inhibiting neprilysin, the compound can increase the levels of amyloid-beta peptides, which are implicated in the pathology of Alzheimer’s disease . The molecular pathways involved in this mechanism include the binding of the compound to the active site of the enzyme, thereby preventing substrate access and subsequent peptide cleavage.

Vergleich Mit ähnlichen Verbindungen

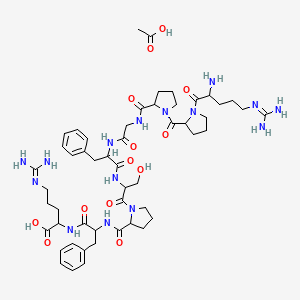

N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanin kann mit anderen Dipeptiden verglichen werden, wie z. B.:

N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanyltyrosin: Diese Verbindung hat eine ähnliche Struktur, enthält aber einen Tyrosinrest anstelle von Alanin.

N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylglycin: Diese Verbindung enthält einen Glycinrest und hat andere chemische und biologische Eigenschaften, wie z. B. ein geringeres Molekulargewicht und eine andere Reaktivität.

Die Einzigartigkeit von N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanin liegt in seiner spezifischen Kombination von Phenylalanin- und Alaninresten sowie im Vorhandensein der Sulfanylgruppe, die eine besondere chemische Reaktivität und biologische Aktivität verleiht.

Eigenschaften

Molekularformel |

C21H24N2O4S |

|---|---|

Molekulargewicht |

400.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-sulfanylpropanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C21H24N2O4S/c1-14(21(26)27)22-19(24)17(12-15-8-4-2-5-9-15)23-20(25)18(28)13-16-10-6-3-7-11-16/h2-11,14,17-18,28H,12-13H2,1H3,(H,22,24)(H,23,25)(H,26,27)/t14-,17-,18+/m0/s1 |

InChI-Schlüssel |

CNILVMARPONFBX-JCGIZDLHSA-N |

Isomerische SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)S |

Kanonische SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxo-2-phenylmethanesulfonyl-octahydro-pyrrolo[1,2-A]pyrazine-6-carboxylic acid [1-(N-hydroxycarbamimidoyl)-piperidin-4-ylmethyl]-amide](/img/structure/B10760404.png)

![4-Hydroxy-3-[2-oxo-3-(thieno[3,2-B]pyridine-2-sulfonylamino)-pyrrolidin-1-ylmethyl]-benzamidine](/img/structure/B10760415.png)

![2-[5-Methanesulfonylamino-2-(4-aminophenyl)-6-oxo-1,6-dihydro-1-pyrimidinyl]-n-(3,3,3-trifluoro-1-isopropyl-2-oxopropyl)acetamide](/img/structure/B10760429.png)

![[(2S)-2-Sulfanyl-3-phenylpropanoyl]-gly-(5-phenylproline)](/img/structure/B10760441.png)

![7,8-Dihydroxy-1-methoxy-3-methyl-10-oxo-4,10-dihydro-1H,3H-pyrano[4,3-B]chromene-9-carboxylic acid](/img/structure/B10760461.png)

![2-Guanidino-4-methyl-pentanoic acid [2-(4-{5-[4-(4-acetylamino-benzyloxy)-2,3-dichloro-phenyl]-2-methyl-2H-pyrazol-3-YL}-piperidin-1-YL)-2-oxo-ethyl]-amide](/img/structure/B10760485.png)